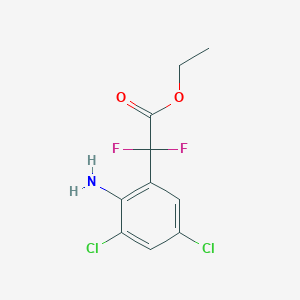
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is an organic compound with the molecular formula C24H24O2 It is characterized by the presence of a benzoic acid moiety substituted with a tert-butylphenyl and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with phenylmagnesium bromide (Grignard reagent) to form the corresponding tertiary alcohol. This intermediate is then oxidized to the ketone, which undergoes a Friedel-Crafts acylation with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile in aromatic substitution reactions, forming cationic intermediates that react with nucleophiles. Additionally, its structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-tert-Butylphenylboronic acid
- Methyl 4-tert-butylbenzoate
- 4-tert-Butylphenol
Uniqueness
4-((4-tert-Butylphenyl)(phenyl)methyl)benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and phenylmethyl groups on the benzoic acid moiety imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H24O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)-phenylmethyl]benzoic acid |
InChI |
InChI=1S/C24H24O2/c1-24(2,3)21-15-13-19(14-16-21)22(17-7-5-4-6-8-17)18-9-11-20(12-10-18)23(25)26/h4-16,22H,1-3H3,(H,25,26) |
InChI Key |
YTRLFXJIWUOSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)
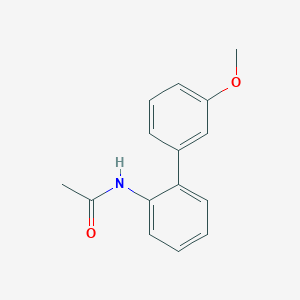
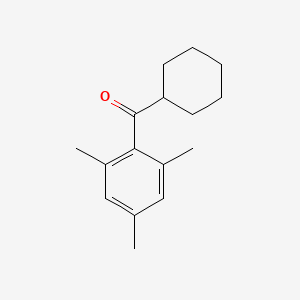

![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117123.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B14117131.png)
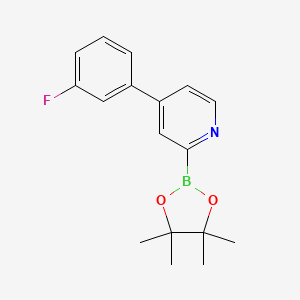
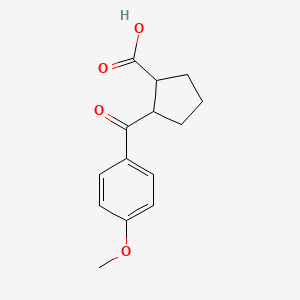
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)
![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)
